1,3-Dimethylindole
Overview
Description
1,3-Dimethylindole is an organic compound belonging to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is distinguished by the presence of two methyl groups attached to the nitrogen atom and the third carbon atom of the indole ring. Indole derivatives, including this compound, are of significant interest due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1,3-Dimethylindole, also known as 1,3-Dimethyl-1H-indole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with various targets in the body, leading to changes at the molecular and cellular levels . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . They are involved in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
1,3-Dimethylindole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which makes it a valuable compound for developing new therapeutic derivatives . The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in cell signaling pathways highlight its significance in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it has been found to affect the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . This inhibition results in altered gene expression and subsequent changes in cellular function. The compound’s ability to interact with DNA and RNA further underscores its role in regulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under specific conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular changes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound have been found to exert beneficial effects, such as reducing inflammation and oxidative stress . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells. The interactions of this compound with metabolic enzymes highlight its role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and biological activity.
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. This subcellular localization is crucial for its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindole can be synthesized through several methods, including the Fischer indole synthesis and the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with methyl ethyl ketone under acidic conditions, followed by cyclization to form the indole ring . Another approach involves the use of 2-(2-nitrovinyl)-1,4-benzoquinone and this compound in the presence of a chiral complex to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis remains a widely used method in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the indole ring.
Substitution: Electrophilic substitution reactions are common, where substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds are used under various conditions.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indoles with various functional groups.
Scientific Research Applications
1,3-Dimethylindole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dimethylindole can be compared with other indole derivatives such as:
Indole: The parent compound without methyl substitutions.
2-Methylindole: A derivative with a single methyl group at the second carbon.
3-Methylindole: A derivative with a single methyl group at the third carbon.
The uniqueness of this compound lies in its dual methyl substitutions, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
1,3-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPMSNSLWACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236360 | |
Record name | 1,3-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-30-9 | |
Record name | 1,3-Dimethylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT347J42P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dimethylindole react with arenesulfonyl azides?
A1: this compound reacts with arenesulfonyl azides to form 1,3-dimethyl-2-arylsulfonylaminoindoles. These compounds exhibit tautomerism, existing in solution as both aminoindole and iminoindoline forms. [] Interestingly, the reaction outcome can be influenced by the substitution pattern of the indole ring. For example, while this compound and 1-benzyl-3-methyl-indole react similarly, 1-methyl-3-phenylindole displays lower reactivity. []
Q2: Can this compound undergo cycloaddition reactions?
A2: Yes, this compound participates in both [4+2] and [3+2] cycloaddition reactions. For instance, it reacts with dimethyl acetylenedicarboxylate in the presence of boron trifluoride etherate to yield a cyclobutene derivative. [] This reaction can lead to different products depending on the reaction conditions and the catalyst employed. [, ]
Q3: What is the role of K-10 montmorillonite in reactions involving this compound?
A3: K-10 montmorillonite acts as a catalyst in various reactions involving this compound. For instance, in the presence of K-10, this compound reacts with methyl propiolate to yield a mixture of products, including methyl 3,3-bis(1,3-dimethyl-1H-indol-2-yl)propanoate and methyl 1,5-dimethyl-1H-benzo(b)azepine-3-carboxylate. [] Similar reactions with other α,β-unsaturated carbonyl compounds have also been reported. []
Q4: Can this compound undergo electrophilic substitution at the C-2 position?
A4: Yes, the C-2 position of this compound is susceptible to electrophilic attack. This is exemplified by its reaction with ethyl carbonate in the presence of butyllithium, leading to the formation of tris-(1,3-dimethyl-2-indolyl)methanol. []
Q5: How does the presence of electron-withdrawing groups on the indole ring affect the reactivity of this compound?
A5: While not directly addressed in the provided papers, electron-withdrawing groups generally deactivate aromatic rings towards electrophilic substitution. Therefore, 1,3-dimethylindoles bearing electron-withdrawing groups would be expected to be less reactive towards electrophiles. Conversely, electron-donating groups would increase reactivity. Further research could investigate the specific effects of various substituents on the reactivity of this compound.
Q6: Has this compound been investigated in a biological context?
A6: Yes, a derivative of this compound, N-[(this compound-2-carbonyl)-valinyl]-3-amino4-oxo-5-fluoropentanoic acid, exhibits caspase inhibitory activity and has been studied in animal models of apoptosis-associated liver injury. []
Q7: What is the mechanism of action of the caspase inhibitor IDN-1965?
A7: IDN-1965, a derivative of this compound, acts as a broad-spectrum, irreversible caspase inhibitor. [, ] It effectively reduces caspase-3-like activity and inhibits the processing of caspases 3, 6, and 8. [] Additionally, IDN-1965 inhibits the cleavage of Bid, a protein involved in the mitochondrial apoptotic pathway. []
Q8: What were the findings of the study investigating the effects of IDN-1965 on alcohol-induced liver injury?
A8: In a rat model of alcohol-induced liver injury, IDN-1965 significantly attenuated liver damage and reduced the number of apoptotic cells. [] These findings suggest that caspase inhibition might be a potential therapeutic strategy for alcohol-induced liver disease.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C10H11N, and its molecular weight is 145.21 g/mol.
Q10: Is there any information available regarding the NMR spectroscopic characteristics of this compound?
A10: Yes, studies have reported the 1H NMR spectroscopic data for this compound. Notably, the H-2 and N-methyl proton resonances in CDCl3 show a strong concentration dependence. [, ]
Q11: Have there been any computational studies on this compound and its derivatives?
A11: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of cross-dehydrogenative coupling between 1,3-dimethyl-1H-indole and acetonitrile, initiated by dicumyl peroxide. [] These studies shed light on the reaction pathway and the role of copper catalysts in these transformations.
Q12: How does modifying the structure of this compound influence its activity?
A12: While limited information is available on the structure-activity relationship (SAR) of this compound itself, studies on its derivatives, particularly the caspase inhibitor IDN-1965, provide some insights. [, ] Modifications to the indole core, the amino acid moiety, and the linker region could potentially influence its potency, selectivity, and pharmacokinetic properties. Further research is needed to establish a comprehensive SAR profile for this class of compounds.
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